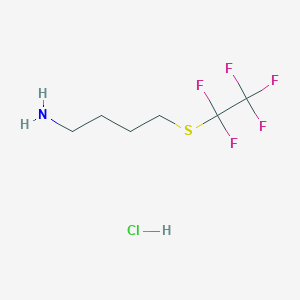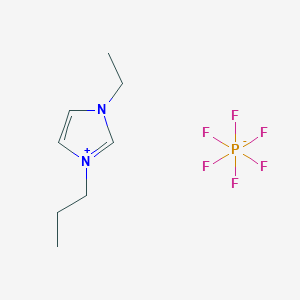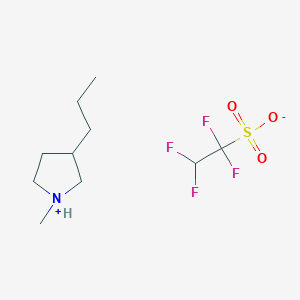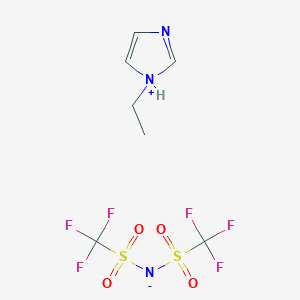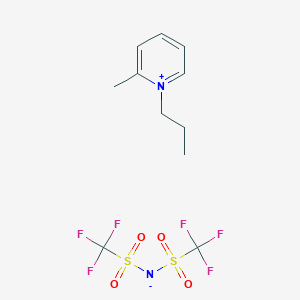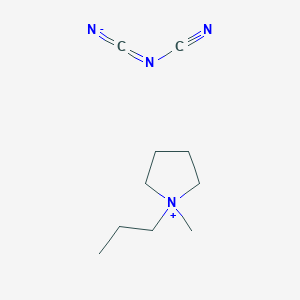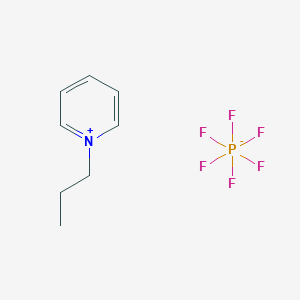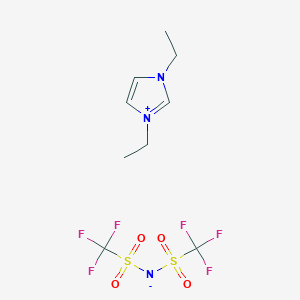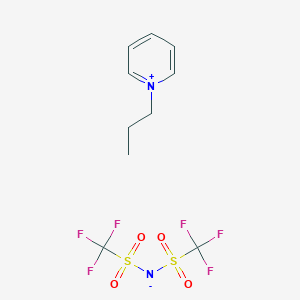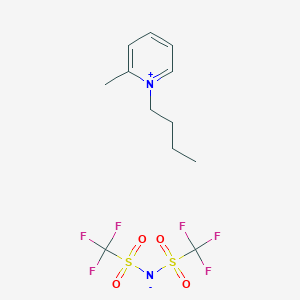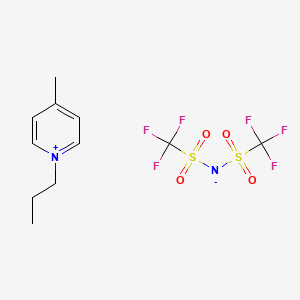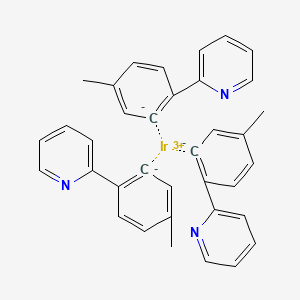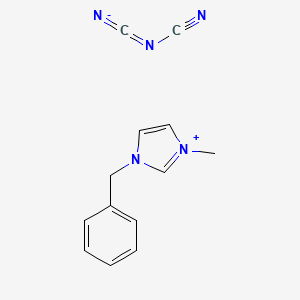
1-Benzyl-3-methylimidazolium dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylimidazolium dicyanamide is an ionic liquid with the chemical formula C13H13N5. It is known for its unique properties such as low melting point, high thermal stability, and excellent solubility in various solvents . This compound is widely used in various fields due to its versatility and effectiveness.
Mechanism of Action
Mode of Action
The mode of action of 1-Benzyl-3-methylimidazolium dicyanamide is largely dependent on its application. For instance, in chemical reactions, it can act as a solvent and enhance the rate of reaction . In electrochemical applications, it can serve as an electrolyte .
Pharmacokinetics
Like other ionic liquids, it is expected to have low volatility and high thermal stability .
Result of Action
The results of the action of this compound can vary greatly depending on its application. For instance, in chemical reactions, it can enhance the rate of reaction . In antifungal toxicity screening, certain imidazolium cations with longer carbon chains have shown better fungicidal activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its physicochemical properties such as densities, refractive indices, dynamic viscosities, surface tensions, and sound speeds can change with temperature . Therefore, the temperature can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Benzyl-3-methylimidazolium dicyanamide plays a significant role in biochemical reactions, particularly as a solvent and catalyst. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical processes. For instance, it has been shown to form hydrogen bonds with biomolecules, which can alter the structure and function of enzymes . The nature of these interactions often involves the stabilization of transition states or the alteration of enzyme active sites, thereby influencing reaction rates and outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of key signaling molecules, leading to changes in cellular responses . Additionally, it can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the context . Furthermore, it can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard conditions, but its stability can be influenced by factors such as temperature and pH . Over time, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain concentration is required to elicit a response. At high doses, toxic or adverse effects can occur, highlighting the importance of dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it can affect the activity of enzymes involved in energy metabolism, leading to changes in ATP production and utilization. These interactions can have downstream effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect its bioavailability and activity, determining its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
The synthesis of 1-Benzyl-3-methylimidazolium dicyanamide typically involves an anion-exchange reaction. The process starts with the preparation of 1-Benzyl-3-methylimidazolium chloride, which is then reacted with sodium dicyanamide to yield the desired product . The reaction conditions usually involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
1-Benzyl-3-methylimidazolium dicyanamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can also be performed, often leading to the formation of simpler imidazolium derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-3-methylimidazolium dicyanamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Benzyl-3-methylimidazolium dicyanamide is unique due to its benzyl group, which imparts specific solubility and reactivity properties. Similar compounds include:
1-Butyl-3-methylimidazolium dicyanamide: This compound has a butyl group instead of a benzyl group, leading to different solubility and viscosity properties.
1-Ethyl-3-methylimidazolium dicyanamide: The ethyl group in this compound results in lower viscosity and different thermal stability compared to the benzyl derivative.
These similar compounds highlight the versatility of imidazolium-based ionic liquids and their tunable properties for various applications .
Properties
IUPAC Name |
1-benzyl-3-methylimidazol-3-ium;cyanoiminomethylideneazanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2.C2N3/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;3-1-5-2-4/h2-8,10H,9H2,1H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGXUHEPOUQAWNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=CC=CC=C2.C(=[N-])=NC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
